molecular formula C18H15FO4 B2936525 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one CAS No. 438018-47-4

6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one

Cat. No.: B2936525
CAS No.: 438018-47-4
M. Wt: 314.312
InChI Key: LFGYUSXURMHGND-UHFFFAOYSA-N
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Description

6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one (CAS 438018-47-4) is a synthetic coumarin derivative with a molecular formula of C18H15FO4 and a molecular weight of 314.31 g/mol. This compound is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. As a chromen-4-one, its core structure is a promising scaffold for designing multi-target ligands. Substituents at the C-3 position of the coumarin nucleus, such as the 4-fluorophenoxy group in this molecule, are coveted for the development of new antibacterial agents . Research indicates that such coumarin derivatives exhibit broad biological inhibitory properties and are being actively explored for their activity against multidrug-resistant (MDR) bacterial strains . Furthermore, chromone-based compounds are recognized for their potential in neuroscience research, demonstrating neuroprotective effects against oxidative stress in cellular models . These compounds can function as multifunctional agents, with studies showing capabilities such as antioxidant activity, metal chelation, and inhibition of amyloid-β aggregation, which are relevant targets in neurodegenerative conditions . The specific structural features of this compound, including the 7-hydroxy group and the C-3 phenoxy substitution, make it a valuable intermediate for further chemical functionalization and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets. The product is supplied for laboratory research purposes. It is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO4/c1-3-11-8-14-16(9-15(11)20)22-10(2)18(17(14)21)23-13-6-4-12(19)5-7-13/h4-9,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGYUSXURMHGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a phenolic compound in the presence of a base

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, safety considerations, and cost-effectiveness. Process optimization techniques, such as reaction monitoring and control, are employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Addition reactions may involve the use of Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed from these reactions include various derivatives of the chromen-4-one core, such as hydroxylated, fluorinated, and alkylated versions of the compound.

Scientific Research Applications

Chemistry: In chemistry, 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.

Medicine: In the field of medicine, 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its anti-inflammatory, antioxidant, or anticancer properties.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable in the development of new products and processes.

Mechanism of Action

The mechanism by which 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate signaling pathways, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one
  • CAS : 328018-54-8
  • Difference: Replaces the 4-fluoro-phenoxy group with a 4-fluoro-phenyl group.
  • This compound has a molecular weight of 298.31 g/mol, identical to the target compound, but differing in polarity .
3-(2-Chloro-6-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one
  • CAS: Not explicitly stated.
  • Difference : Features a 2-chloro-6-fluoro-phenyl substituent at position 3.
  • Impact : The chloro-fluoro substitution introduces steric hindrance and enhanced lipophilicity, which may improve membrane permeability but reduce solubility in aqueous environments .

Substituent Variations at Position 7

6-Ethyl-7-methoxy-2-methyl-3-phenoxy-chromen-4-one
  • CAS : 315232-80-5
  • Difference : Replaces the hydroxyl group (C7) with a methoxy group .
Methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
  • CAS : 80761-89-3
  • Difference : Features a trifluoromethyl group at position 2 and an ester-linked oxyacetate at position 7.
  • Impact : The trifluoromethyl group enhances electron-withdrawing effects, while the ester group may improve metabolic stability but reduce direct receptor interactions .

Variations in Core Structure and Additional Functional Groups

Neobavaisoflavone
  • Structure : 7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one.
  • Difference : Contains a prenyl group (3-methylbut-2-enyl) at position 4.
5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
  • CAS : 126716-34-5
  • Difference : Combines a prenyl group at position 6 and methoxy at position 7.
  • Impact : The dual substitution enhances both hydrophobicity and metabolic resistance, making it structurally distinct from the target compound’s ethyl and hydroxyl groups .

Pharmacological Implications

  • Hydroxyl vs. Methoxy : Hydroxyl groups (as in the target compound) enhance antioxidant activity via hydrogen donation, while methoxy groups prioritize lipophilicity for membrane penetration .
  • Fluorine vs. Chlorine : Fluorine improves metabolic stability and electron density, whereas chlorine increases steric bulk and lipophilicity .
  • Prenyl vs. Ethyl : Prenyl groups in natural flavones (e.g., Neobavaisoflavone) confer enhanced binding to hydrophobic enzyme pockets compared to synthetic ethyl groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
Target Compound 6-Ethyl, 3-(4-F-phenoxy), 7-OH, 2-Me 298.31 OH, F, O-linked phenyl
6-Ethyl-3-(4-F-phenyl)-7-OH-2-Me (CAS 328018-54-8) 6-Ethyl, 3-(4-F-phenyl), 7-OH, 2-Me 298.31 OH, F, direct phenyl
6-Ethyl-7-OMe-3-phenoxy-2-Me (CAS 315232-80-5) 6-Ethyl, 3-phenoxy, 7-OMe, 2-Me 312.35 OMe, O-linked phenyl
Neobavaisoflavone 7-OH, 3-(4-OH-3-prenylphenyl) 322.40 OH, prenyl

Biological Activity

6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one, a compound belonging to the flavonoid class, has garnered attention in recent years due to its promising biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C18H15FO4
  • Molecular Weight : 314.31 g/mol
  • CAS Number : 438018-47-4

Biological Activity

The biological activity of 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one has been evaluated in various studies, revealing multiple pharmacological properties:

Antioxidant Activity

Flavonoids are known for their antioxidant properties, and this compound has shown significant free radical scavenging abilities. Studies indicate that it can effectively inhibit oxidative stress markers, thereby protecting cellular components from damage.

Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory effects on several enzymes:

  • Cholinesterases : It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The IC50 values for AChE and BChE were found to be around 19.2 μM and 13.2 μM, respectively .
  • Cyclooxygenase (COX) : The compound also shows moderate inhibition of COX-2, an enzyme involved in inflammation and pain pathways. This suggests potential anti-inflammatory properties.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast)10.4
Hek293 (Kidney)5.4

These results indicate that the compound possesses significant antiproliferative activity against these cell lines, making it a candidate for further investigation as an anticancer agent .

The mechanism by which 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one exerts its biological effects is largely attributed to its ability to interact with various molecular targets:

  • Protein-Ligand Interactions : Molecular docking studies have suggested that the presence of halogen atoms enhances binding affinity to enzyme targets due to strong electron-withdrawing effects, which stabilize interactions with active site residues .
  • Free Radical Scavenging : The hydroxyl groups present in the structure contribute significantly to its antioxidant capacity by donating electrons to free radicals, thus neutralizing them.

Case Studies

  • Study on Cholinesterase Inhibition :
    • A study evaluated the dual inhibitory effects of various derivatives of flavonoids on AChE and BChE. The results indicated that modifications in the phenyl substituent significantly influenced the inhibitory potency, with fluorinated derivatives showing enhanced activity .
  • Cytotoxicity Assessment :
    • Another study assessed the antiproliferative activity against multiple cancer cell lines using MTT assays. The findings revealed that the compound demonstrated selective cytotoxicity towards MCF-7 cells, indicating potential for development as a targeted cancer therapy .

Q & A

Q. Mechanistic Insights

  • C7 Hydroxyl Group : Critical for radical scavenging via hydrogen donation, as shown in fluorinated chromenones with IC₅₀ values < 50 µM in DPPH assays .
  • C3 4-Fluorophenoxy Substituent : Enhances lipophilicity, improving membrane permeability and intracellular activity. Derivatives with this group show 2–3× higher inhibition of COX-2 compared to non-fluorinated analogs .

Q. Structure-Activity Relationship (SAR)

PositionModificationBioactivity Impact
C34-Fluorophenoxy↑ COX-2 inhibition (IC₅₀: 12 µM)
C7Hydroxyl↑ Radical scavenging (EC₅₀: 28 µM)
C6Ethyl↑ Metabolic stability (t₁/₂ > 6h in microsomes)

How can crystallographic data resolve discrepancies in reported molecular conformations of fluorinated chromenones?

Advanced Structural Analysis
X-ray diffraction (XRD) using SADABS/SAINT software reveals key structural features:

  • Triclinic crystal system (space group P1) with unit cell parameters:
    • a = 9.0371 Å, b = 9.6216 Å, c = 11.0308 Å
    • α = 75.17°, β = 65.86°, γ = 69.83° .
  • π–π stacking interactions between aromatic rings (3.8–4.2 Å spacing), stabilizing the lattice .

Contradiction Resolution
Discrepancies in dihedral angles (e.g., C3-substituent orientation) may arise from solvent polarity during crystallization. Polar solvents (e.g., DMF) favor planar conformations, while non-polar solvents induce torsional strain .

What computational strategies predict the compound’s binding affinity to biological targets like kinases or GPCRs?

Q. Methodological Framework

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase).

DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level to compute electrostatic potential maps .

MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.

Case Study
Docking of 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one into the EGFR kinase domain (PDB: 1M17) predicts a binding energy of −9.2 kcal/mol, with hydrogen bonds to Met793 and hydrophobic interactions with Leu718 .

How do researchers address variability in biological assay results for fluorinated chromenones across different cell lines?

Q. Experimental Design Considerations

  • Standardization : Use isogenic cell lines (e.g., HEK293 vs. HepG2) to control for metabolic differences.
  • Dose-Response Curves : Include positive controls (e.g., quercetin for antioxidants, celecoxib for COX-2 inhibition) .
  • Data Normalization : Express activity as % inhibition relative to vehicle-treated cells, with triplicate measurements.

Q. Advanced Statistical Analysis

  • ANOVA with Tukey’s post-hoc test identifies significant differences (p < 0.05) between treatment groups.
  • Principal Component Analysis (PCA) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .

What spectroscopic techniques are most reliable for characterizing degradation products of this compound under oxidative stress?

Q. Basic Characterization

  • HPLC-MS : Monitors degradation kinetics (λ = 254 nm) and identifies fragments (e.g., m/z 165.1 for cleaved chromenone ring).
  • ¹H/¹³C NMR : Detects oxidation at C7 (disappearance of OH signal at δ 10.2 ppm) .

Q. Advanced Analysis

  • EPR Spectroscopy : Captures radical intermediates during Fenton reaction-induced degradation.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas of degradation products (e.g., C₁₆H₁₃FO₅ for 7-keto derivative) .

How can researchers mitigate synthetic challenges related to regioselectivity in chromenone functionalization?

Q. Strategies for Regiocontrol

  • Directing Groups : Introduce a nitro group at C8 to steer electrophilic substitution to C6.
  • Microwave Irradiation : Accelerates reaction kinetics, reducing side-product formation (e.g., 80% yield for C6-ethyl vs. 50% under conventional heating) .

Case Example
Synthesis of 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one from 7-hydroxy-2-methylchromen-4-one:

Friedel-Crafts alkylation at C6 using ethyl bromide and AlCl₃.

Ullmann coupling with 4-fluoro-iodobenzene at C3 .

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